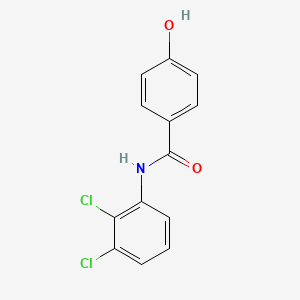
N-(2,3-dichlorophenyl)-4-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’-Dichloro-4-hydroxybenzanilide, also known as 4-Hydroxy-N-(2,3-dichlorophenyl)benzamide, is a chemical compound with the molecular formula C13H9Cl2NO2 and a molecular weight of 282.12 g/mol . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a benzanilide structure. It is primarily used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 2’,3’-Dichloro-4-hydroxybenzanilide typically involves the reaction of 2,3-dichloro-4-phenylazo phenol with a reducing agent in an aqueous solution of sodium hydroxide. The reaction is carried out at a temperature range of 50-100°C for 2-12 hours. After the reaction is complete, the mixture is cooled to room temperature, and the pH is adjusted to neutral. The product is then extracted using ethyl acetate, dried over anhydrous sodium sulfate, and purified by recrystallization from toluene . This method avoids the use of expensive and flammable catalysts, making it suitable for large-scale industrial production.
化学反应分析
2’,3’-Dichloro-4-hydroxybenzanilide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2’,3’-Dichloro-4-hydroxybenzanilide is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2’,3’-Dichloro-4-hydroxybenzanilide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
2’,3’-Dichloro-4-hydroxybenzanilide can be compared with other similar compounds such as:
- 2,4-Dichloro-3’-hydroxybenzanilide
- 2,4-Dichloro-4’-hydroxybenzanilide
- 3,4-Dichloro-3’-hydroxybenzanilide
- 2-Chloro-3’-hydroxybenzanilide
These compounds share similar structural features but differ in the position and number of chlorine atoms and hydroxyl groups. The unique arrangement of these functional groups in 2’,3’-Dichloro-4-hydroxybenzanilide contributes to its distinct chemical properties and reactivity .
属性
分子式 |
C13H9Cl2NO2 |
|---|---|
分子量 |
282.12 g/mol |
IUPAC 名称 |
N-(2,3-dichlorophenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-2-1-3-11(12(10)15)16-13(18)8-4-6-9(17)7-5-8/h1-7,17H,(H,16,18) |
InChI 键 |
APZBIZQJTSQLSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


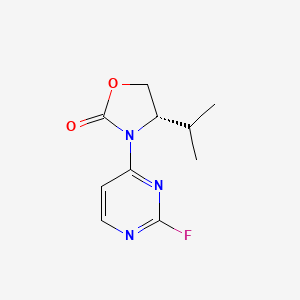
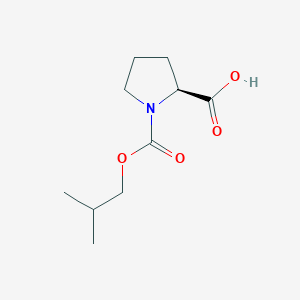
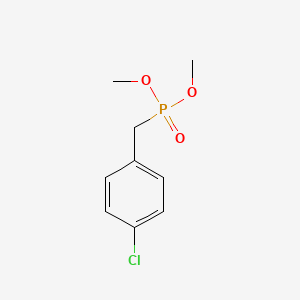
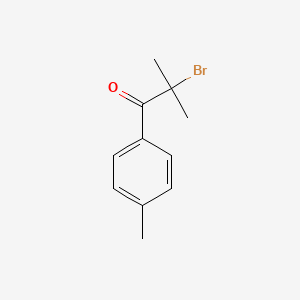
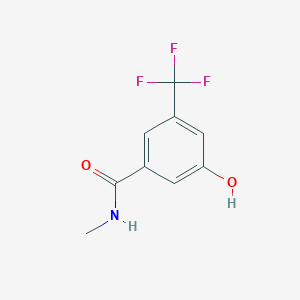
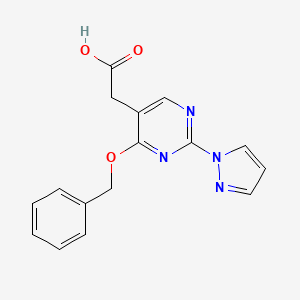
![2-Diazonio-3-oxo-1-[(prop-2-en-1-yl)oxy]but-1-en-1-olate](/img/structure/B8648351.png)
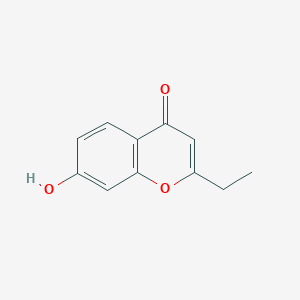
![11beta,17-Dihydroxy-21-[(3-pyridinylcarbonyl)oxy]pregn-4-ene-3,20-dione](/img/structure/B8648359.png)
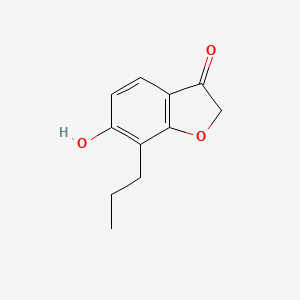
![2-(3-(Piperidin-1-yl)pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B8648380.png)
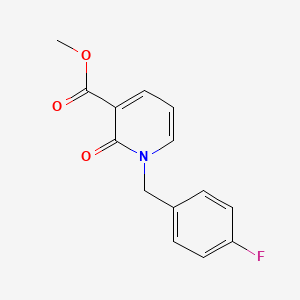

![Carbamic acid, N-[[(1R,2R)-2-(2,5-dihydroxyphenyl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B8648402.png)
